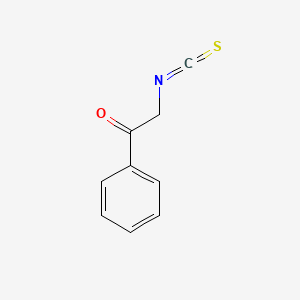

2-Isothiocyanato-1-phenylethanone

Description

Contextualization of Isothiocyanates in Modern Synthetic Chemistry

Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a class of highly valuable reagents in modern synthetic chemistry. Current time information in Bangalore, IN.rsc.org Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with a wide range of nucleophiles. rsc.org This reactivity has been harnessed in the construction of diverse molecular frameworks, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. chemicalbook.com

The synthesis of isothiocyanates has evolved significantly, moving away from hazardous reagents like thiophosgene (B130339) towards safer and more efficient methods. rsc.org Modern approaches often involve the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then treated with a desulfurizing agent. researchgate.net Other innovative methods include the use of elemental sulfur and flow chemistry techniques, which offer advantages in terms of safety and scalability. rsc.orgresearchgate.net The development of such methods has broadened the accessibility and structural diversity of isothiocyanates available for synthetic applications.

Significance of Ketone-Containing Isothiocyanates as Reactive Intermediates

The presence of a ketone group adjacent to the isothiocyanate functionality in a molecule like 2-Isothiocyanato-1-phenylethanone, also known by its synonym phenacyl isothiocyanate, dramatically enhances its reactivity and synthetic utility. arkat-usa.org The electron-withdrawing nature of the acyl group increases the electrophilicity of the isothiocyanate carbon, making it a highly reactive intermediate for the synthesis of various heterocyclic systems. arkat-usa.org

The dual functionality of ketone-containing isothiocyanates allows for a range of reactions with different nucleophiles, leading to the formation of diverse heterocyclic products. For instance, the reaction of phenacyl isothiocyanate with hydrazine (B178648) derivatives is a well-established method for the synthesis of five-membered heterocycles such as 1,2,4-triazoles and thiadiazolidines. researchgate.net The specific product formed is often dependent on the reaction conditions, such as the solvent used. For example, reacting phenacyl isothiocyanate with phenylhydrazine (B124118) in acetonitrile (B52724) yields a 1,2,4-triazoline derivative, while the same reaction in acetone (B3395972) can produce a mixture of the triazoline and a thiadiazolidine. researchgate.net

Furthermore, phenacyl isothiocyanate serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Its reaction with binucleophilic reagents like 2-aminothiophenol, 2-aminophenol, and o-phenylenediamine (B120857) leads to the formation of benzothiazole, benzoxazole, and benzimidazole (B57391) derivatives, respectively. researchgate.net These reactions typically proceed through an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization involving the ketone group.

The reactivity of the active methylene (B1212753) group adjacent to the carbonyl function in this compound also opens up possibilities for cycloaddition reactions, further expanding its synthetic applications in the construction of complex heterocyclic frameworks.

Table 1: Heterocyclic Synthesis from this compound

| Reactant | Product | Heterocyclic System | Reference |

| Phenylhydrazine (in acetonitrile) | 1,2,4-Triazoline derivative | Five-membered | researchgate.net |

| Phenylhydrazine (in acetone) | 1,2,4-Triazoline and Thiadiazolidine derivatives | Five-membered | researchgate.net |

| 2-Aminothiophenol | Benzothiazole derivative | Fused Heterocycle | researchgate.net |

| 2-Aminophenol | Benzoxazole derivative | Fused Heterocycle | researchgate.net |

| o-Phenylenediamine | Benzimidazole derivative | Fused Heterocycle | researchgate.net |

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily driven by their potential in medicinal chemistry and materials science. A significant research trajectory focuses on the synthesis of novel heterocyclic compounds with potential biological activities. The isothiocyanate functional group is a known pharmacophore, and its incorporation into various molecular scaffolds is a common strategy in drug discovery. chemicalbook.comcdnsciencepub.com

Analogues of this compound, particularly those with substitutions on the phenyl ring, are being investigated for their potential as anticancer agents. chemicalbook.comcdnsciencepub.comnih.gov Studies have shown that the cytotoxic and anti-tumor activity of isothiocyanates can be modulated by altering the structure of the molecule. For instance, the length of the alkyl chain in phenylalkyl isothiocyanates has been shown to influence their efficacy in inhibiting the growth of various cancer cell lines. chemicalbook.comcdnsciencepub.comnih.gov Research in this area often involves the synthesis of a library of analogues followed by in vitro and in vivo screening to identify lead compounds with improved potency and selectivity.

Another research direction explores the use of these compounds in the development of new materials. The reactive nature of the isothiocyanate group allows for its use in polymerization reactions and for the functionalization of surfaces and nanoparticles. The ability to introduce specific functionalities through the ketone group further enhances their potential in materials science applications.

Structure

3D Structure

Properties

CAS No. |

40046-25-1 |

|---|---|

Molecular Formula |

C9H7NOS |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-isothiocyanato-1-phenylethanone |

InChI |

InChI=1S/C9H7NOS/c11-9(6-10-7-12)8-4-2-1-3-5-8/h1-5H,6H2 |

InChI Key |

RZWIESWRVZTWRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Isothiocyanato 1 Phenylethanone

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-Isothiocyanato-1-phenylethanone primarily involve reactions with α-halogenated ketones, acetophenone (B1666503) derivatives, or the use of dithiocarbamate (B8719985) salt precursors.

Synthesis from α-Halogenated Ketones and Thiocyanate (B1210189) Sources

A long-standing and straightforward method for preparing this compound is through the nucleophilic substitution reaction of a phenacyl halide, such as phenacyl bromide, with an inorganic thiocyanate salt. This reaction is a classic example of nucleophilic substitution in organic chemistry.

A solvent-free approach has been developed that utilizes clay-supported ammonium (B1175870) thiocyanate. In this method, phenacyl bromide is ground with montmorillonite (B579905) K10 clay that has been impregnated with ammonium thiocyanate. The clay serves as both a solid support and a catalyst, facilitating the nucleophilic substitution.

| Reactant 1 | Reactant 2 | Catalyst/Support | Conditions | Product |

| Phenacyl bromide | Ammonium thiocyanate | Montmorillonite K10 clay | Grinding, solvent-free | This compound |

This table illustrates the solvent-free synthesis of this compound.

Preparative Methods Involving Acetophenone Derivatives

The direct synthesis of this compound from acetophenone derivatives is another key conventional approach. While direct thiocyanation of the acetophenone itself can be challenging, derivatives are often used. For instance, α-haloketones, which are readily synthesized from acetophenones, are key precursors as detailed in the previous section. semanticscholar.org The presence of two electrophilic centers in phenacyl bromide, the α-halocarbon and the carbonyl carbon, makes it a pivotal precursor for a wide range of heterocyclic compounds. semanticscholar.org

Reactions Utilizing Dithiocarbamate Salts as Precursors

The decomposition of dithiocarbamate salts is a widely used method for synthesizing isothiocyanates. nih.govchemrxiv.org The general process involves two main steps: the formation of the dithiocarbamate salt and its subsequent decomposition. nih.gov

The dithiocarbamate salt is typically formed by reacting a primary amine with carbon disulfide in the presence of a base. nih.gov A variety of desulfurization agents can then be used to convert the dithiocarbamate salt into the corresponding isothiocyanate. Common agents include iodine, hydrogen peroxide, and tosyl chloride. nih.govtandfonline.com

An environmentally friendly method involves the iodine-mediated decomposition of dithiocarbamate salts in a water/ethyl acetate (B1210297) biphasic solvent system with sodium bicarbonate as a base. tandfonline.comcbijournal.com This approach offers good to excellent yields and a simple workup, as the isothiocyanate product is extracted into the organic layer, leaving impurities in the aqueous layer. tandfonline.comcbijournal.com Another green approach utilizes tetrapropylammonium (B79313) tribromide (TPATB) for the desulfurization step under similar biphasic conditions. cbijournal.com

| Dithiocarbamate Precursor | Desulfurizing Agent | Base | Solvent System | Product |

| Dithiocarbamic acid salt | Iodine | Sodium bicarbonate | Water/Ethyl acetate | Isothiocyanate |

| Dithiocarbamic acid salt | Tetrapropylammonium tribromide (TPATB) | Sodium bicarbonate | Water/Ethyl acetate | Isothiocyanate |

This table summarizes environmentally benign methods for isothiocyanate synthesis from dithiocarbamate salts.

Advanced and Green Chemistry Synthesis Protocols

In recent years, more advanced and environmentally friendly methods for the synthesis of this compound have been developed, focusing on visible-light-induced reactions and palladium catalysis.

Visible-Light-Induced Oxidative Thiocyanation Methods

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and green reaction conditions. One such method for synthesizing isothiocyanates from primary amines and carbon disulfide utilizes green LED light and a photocatalyst like Rose Bengal. organic-chemistry.orgnih.gov This reaction proceeds efficiently at room temperature in the presence of a base. organic-chemistry.org Mechanistic studies suggest a pathway involving the formation of a dithiocarbamate, followed by a single-electron transfer. organic-chemistry.org

Another visible-light-induced method involves the C-H bond thiocyanation on the α-site of tertiary enaminones using a metal-free photocatalytic system with Rose Bengal and ammonium thiocyanate as the thiocyano source under an aerobic atmosphere. researchgate.net Furthermore, a novel photocatalyst-free oxidative C(sp²)–H thiocyanation of electron-rich arenes and heteroarenes has been developed using visible light and ammonium thiocyanate, where singlet oxygen generated by light irradiation is a key stimulant. nih.gov

| Reactants | Catalyst | Light Source | Conditions | Product |

| Primary amine, Carbon disulfide | Rose Bengal | Green LED | Room temperature, Base | Isothiocyanate |

| Tertiary enaminone, Ammonium thiocyanate | Rose Bengal | Visible light | Aerobic atmosphere | Thiocyanated alkene |

| Electron-rich arene/heteroarene, Ammonium thiocyanate | None (photocatalyst-free) | Visible light | - | α-thiocyanato ketone |

This table outlines various visible-light-induced methods for synthesizing thiocyanated compounds.

Palladium-Catalyzed Thiocyanation Strategies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. While the direct palladium-catalyzed thiocyanation of aryl halides can be challenging due to catalyst poisoning by cyanide, significant progress has been made. nih.gov

A cyanide-free method for the synthesis of nitriles involves the palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzylthiocyanate. nih.gov This approach provides a useful alternative to traditional methods that use toxic cyanide sources. nih.gov Palladium catalysts, such as Pd(OAc)₂, have also been effectively used for the direct 5-arylation of thiophenes, demonstrating the versatility of palladium in C-S bond formation. rsc.org In the context of acetophenone derivatives, palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol (B44631) boronic esters has been reported, showcasing the potential for functionalizing the acetophenone scaffold. researchgate.net

| Reactants | Catalyst System | Product |

| Boronic acid, Benzylthiocyanate | Palladium catalyst, Copper(I) carboxylate | Nitrile |

| Thiophene (B33073) derivative, Aryl bromide | Ligand-less Pd(OAc)₂ | 5-Arylthiophene |

| Acetophenone oxime ether, Aryl pinacol boronic ester | Palladium catalyst | ortho-Arylated acetophenone derivative |

This table highlights different palladium-catalyzed strategies relevant to the synthesis of functionalized aromatic compounds.

One-Pot Synthetic Procedures

One-pot syntheses provide an efficient route to isothiocyanates, including aryl and alkyl variants, by minimizing sequential work-up and purification steps. These procedures often commence with a primary amine, which reacts with carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate is then desulfurized in situ to yield the final isothiocyanate product.

Another effective one-pot approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This method is particularly effective for producing alkyl and electron-rich aryl isothiocyanates, with yields reaching up to 95%. organic-chemistry.org However, for electron-deficient aryl amines, a two-step process is generally more successful. organic-chemistry.org

| Method | Key Reagents | Typical Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Aqueous TCT Desulfurization | Amine, CS₂, K₂CO₃, Cyanuric Chloride (TCT) | Alkylamines, Arylamines | The use of K₂CO₃ is crucial for dissolving the dithiocarbamate intermediate of arylamines in water, leading to high yields. | nih.gov |

| Phenyl Chlorothionoformate Reaction | Amine, Phenyl Chlorothionoformate, NaOH | Alkylamines, Electron-Rich Arylamines | A facile one-pot process, but less effective for electron-deficient aryl amines, which require a two-step approach for high yields. | organic-chemistry.org |

Electrochemical Synthesis Approaches for Related Compounds

Electrochemical methods represent a modern, mild, and high-yielding alternative for synthesizing isothiocyanates, avoiding the need for toxic or expensive chemical reagents. gre.ac.ukacs.org A recently developed approach enables the preparation of a wide range of aliphatic and aromatic isothiocyanates from the corresponding primary amine and carbon disulfide. gre.ac.ukorganic-chemistry.org

This process operates without a supporting electrolyte and involves two main stages: the condensation of the primary amine with carbon disulfide to form a dithiocarbamate salt in situ, followed by an anodic desulfurization step. gre.ac.ukorganic-chemistry.org The reaction is typically carried out in an electrochemical cell using a carbon graphite (B72142) anode and a nickel cathode. For benzylic and aliphatic amines, the reaction proceeds efficiently in methanol (B129727) at a low constant current. organic-chemistry.org Aromatic amines, particularly aniline (B41778) derivatives, may require the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a change of solvent to dichloromethane (B109758) for an efficient conversion. gre.ac.uk This electrochemical approach is valued for its environmental friendliness and broad functional group tolerance. organic-chemistry.org

| Parameter | Condition for Alkyl Amines | Condition for Aryl Amines | Reference |

|---|---|---|---|

| Anode | Carbon Graphite | Carbon Graphite | organic-chemistry.org |

| Cathode | Nickel | Nickel | organic-chemistry.org |

| Solvent | Methanol | Dichloromethane | gre.ac.ukorganic-chemistry.org |

| Base | None required | DBU (5 equivalents) | gre.ac.uk |

| Current | 5 mA | 5 mA | organic-chemistry.org |

Kinetic and Mechanistic Investigations of Synthesis Reactions

Detailed Reaction Mechanism Elucidation

The formation of isothiocyanates from primary amines and carbon disulfide generally proceeds through a well-established mechanistic pathway. nih.govchemrxiv.orgresearchgate.net The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of carbon disulfide. This addition forms a dithiocarbamic acid intermediate.

In the presence of a base, the dithiocarbamic acid is deprotonated to form a more stable dithiocarbamate salt. nih.govchemrxiv.org This salt is the key intermediate that undergoes the final conversion step. The desulfurization of the dithiocarbamate salt, either through oxidation or by reaction with a desulfurylating agent like cyanuric chloride, leads to the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate functional group. nih.govresearchgate.net The observation of byproducts such as 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione (B14760249) (TMT) in some reactions provides strong evidence for the presence of the dithiocarbamate intermediate. nih.gov

Rate-Determining Step Analysis in Formation Pathways

Kinetic studies reveal that the rate-determining step in the formation of isothiocyanates can vary depending on the substrate. The initial reaction between the amine and carbon disulfide to form the dithiocarbamate salt is a critical phase. nih.gov The nucleophilicity of the amine plays a significant role; linear alkylamines react much faster than arylamines. nih.gov

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis is pivotal in enhancing the efficiency and selectivity of isothiocyanate synthesis. The choice of base in the dithiocarbamate formation step is a form of catalysis that can dramatically influence the reaction's outcome. For instance, in aqueous synthesis, K₂CO₃ was found to be superior to other bases like sodium or ammonium salts because it ensured the complete dissolution of the N-phenyl dithiocarbamate intermediate, thereby preventing side reactions and maximizing the yield. nih.gov

Bases such as DBU can also act as catalysts, not only by deprotonating the dithiocarbamic acid but also by promoting the initial nucleophilic addition of the amine onto carbon disulfide. gre.ac.uk In other related syntheses, such as the direct transformation of alkenes into unprotected amino alcohols, transition metal catalysts like an iron(II) phthalocyanine (B1677752) complex have been shown to be exceptionally efficient, highlighting the power of homogeneous catalysis in forming related structural scaffolds. nih.gov The careful selection of a catalyst—whether a simple base or a complex coordination compound—is therefore essential for optimizing reaction rates, yields, and substrate scope. nih.govchemrxiv.org

Chemical Reactivity and Transformations of 2 Isothiocyanato 1 Phenylethanone

Nucleophilic Addition Reactions

The primary reaction pathway for 2-isothiocyanato-1-phenylethanone involves the nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). This reaction is common with a wide variety of nitrogen, oxygen, and carbon-based nucleophiles.

Primary and secondary amines readily react with this compound to form the corresponding N,N'-disubstituted thiourea (B124793) derivatives. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate, leading to a stable thiourea adduct.

The reaction with hydrazines is more complex and can be highly dependent on the reaction conditions. For instance, the reaction of 2-phenylacetyl isothiocyanate, a close analog, with phenylhydrazine (B124118) in acetonitrile (B52724) results in a 1,2,4-triazoline derivative. However, when the same reaction is conducted in dry acetone (B3395972), a mixture of the 1,2,4-triazoline and a thiadiazolidine derivative is formed. In contrast, the reaction with hydrazine (B178648) hydrate (B1144303) may not lead to cyclization at all, instead affording products like N,N'-di(phenylacetyl)hydrazine. dntb.gov.ua

Table 1: Reaction of Acyl Isothiocyanates with Hydrazines

| Reactant | Nucleophile | Solvent | Product(s) |

|---|---|---|---|

| 2-Phenylacetyl isothiocyanate | Phenylhydrazine | Acetonitrile | 1,2,4-Triazoline derivative |

| Phenacyl isothiocyanate | Phenylhydrazine | Dry Acetone | Mixture of 1,2,4-Triazoline and Thiadiazolidine derivatives |

Data sourced from a study on 2-phenylacetyl isothiocyanate, a structural isomer of this compound, illustrating the reactivity patterns. dntb.gov.ua

Hydroxyl-containing nucleophiles, such as alcohols, can react with acyl isothiocyanates. The oxygen atom attacks the isothiocyanate carbon to form O-alkyl N-acylmonothiocarbamate intermediates. These adducts can be reactive and may undergo further transformations, such as a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, particularly with allylic alcohols, to yield S-allyl N-acylmonothiocarbamates. grafiati.com While the reaction with simple alcohols is generally slower than with amines, it provides a pathway to thiocarbamate derivatives. researchgate.net

Carbon-based nucleophiles, including active methylene (B1212753) compounds like malononitrile (B47326) and enolates, can add to the isothiocyanate group. The reaction of acyl isothiocyanates with malononitrile has been shown to produce 1,3-oxazine derivatives. dntb.gov.uatandfonline.comresearchgate.nettandfonline.comcolab.ws The initial nucleophilic attack by the carbanion generated from malononitrile onto the isothiocyanate carbon leads to an intermediate that can subsequently cyclize.

Similarly, enolates generated from ketones or other carbonyl compounds can act as nucleophiles. The reaction of amide-enolates with aryl halides is a known method for forming carbon-carbon bonds. acs.org While specific studies on the reaction of this compound with simple ketone enolates are not prevalent, the general reactivity pattern of acyl isothiocyanates suggests that such additions are feasible, leading to more complex carbon skeletons. researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an α-ketone structure and a thiourea precursor (the isothiocyanate group), makes it an exceptionally useful building block for the synthesis of sulfur and nitrogen-containing heterocycles.

A significant application of this compound and related acyl isothiocyanates is in the synthesis of thiazole (B1198619) derivatives, often through a modification of the classic Hantzsch thiazole synthesis. youtube.com In a multi-component approach, an acyl isothiocyanate can react with a primary or secondary amine and an α-halocarbonyl compound to produce highly functionalized thiazoles.

In this pathway, the amine first adds to the isothiocyanate to form a thiourea intermediate in situ. This thiourea then undergoes the Hantzsch condensation with an α-haloketone. The sulfur atom of the thiourea acts as the nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole (B372263) ring system. A three-component reaction of acyl isothiocyanates, ethyl bromopyruvate, and secondary amines in acetone at room temperature efficiently produces ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates. dntb.gov.ua

Table 2: Three-Component Synthesis of Thiazole Derivatives

| Isothiocyanate | Nucleophile | α-Haloketone | Conditions | Product Type |

|---|

This table summarizes a general method for thiazole synthesis using acyl isothiocyanates as a key reactant. dntb.gov.ua

Formation of Five-Membered Heterocycles

1,3-Oxathiolane (B1218472) Derivatives

The formation of 1,3-oxathiolane rings can be achieved through the reaction of isothiocyanates with epoxides (oxiranes). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com While direct studies with this compound are not extensively documented, the general reaction mechanism involves the nucleophilic attack of the thiocyanate (B1210189) sulfur on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. masterorganicchemistry.comnih.gov This is followed by an intramolecular cyclization where the oxygen anion attacks the electrophilic carbon of the isothiocyanate group. This reaction is often catalyzed by acids or bases. nih.gov The regioselectivity of the epoxide ring-opening depends on the reaction conditions; under acidic conditions, the nucleophile typically attacks the more substituted carbon, whereas under basic conditions, the attack occurs at the less sterically hindered carbon. youtube.comnih.gov

Table 1: General Reaction for the Formation of 1,3-Oxathiolane Derivatives

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Isothiocyanate | Epoxide | 1,3-Oxathiolane derivative | Acid or base catalysis |

Tetrazole Formation

The synthesis of tetrazole derivatives from this compound can be accomplished through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide. nih.govorganic-chemistry.orgyoutube.com This reaction is a well-established method for the formation of 5-substituted-1H-tetrazoles. organic-chemistry.org The process can be catalyzed by Lewis acids, such as zinc(II) salts, which activate the nitrile intermediate that is in equilibrium with the isothiocyanate, thereby facilitating the nucleophilic attack by the azide ion. nih.gov The reaction proceeds to form a tetrazole ring, which is an aromatic and stable heterocyclic system. youtube.com The resulting products from isothiocyanates are typically 1-substituted tetrazole-5-thiones. scilit.com

Table 2: Synthesis of Tetrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Sodium Azide | Zinc(II) Chloride (optional) | 1-(2-Oxo-2-phenylethyl)-1H-tetrazole-5(4H)-thione |

Thiadiazole Derivatives

Thiadiazole derivatives can be synthesized from this compound through multi-step reactions. A common route involves the initial reaction of the isothiocyanate with hydrazine to form a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate can then undergo cyclization with various reagents to yield 1,3,4-thiadiazoles. nih.govrsc.org For instance, oxidative cyclization or reaction with acyl halides can lead to the formation of the thiadiazole ring. nih.gov Another approach is the reaction of the isothiocyanate with hydrazonoyl halides, which provides a direct route to substituted thiadiazoles. researchgate.net The reaction of phenacyl isothiocyanate with phenylhydrazine has been reported to yield a thiadiazolidine derivative, demonstrating the utility of this starting material in synthesizing such heterocyclic systems. arkat-usa.org

Formation of Six-Membered Heterocycles

The construction of six-membered heterocyclic rings from this compound typically involves reactions where both the isothiocyanate and the phenacyl portions of the molecule participate in the ring formation.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or related species. nih.govclockss.orgyoutube.com While direct synthesis from this compound is not commonly reported, a plausible route involves its conversion to a thiourea derivative. The phenacyl group contains a reactive methylene group adjacent to the carbonyl, which can participate in condensation reactions. For instance, reaction with a suitable nitrogen-containing species could lead to the formation of a pyrimidine-thione derivative.

1,3-Oxazine Derivatives

The synthesis of 1,3-oxazine derivatives can be achieved by reacting isothiocyanates with amino alcohols. nih.govnih.gov The reaction of this compound with an amino alcohol, such as 2-aminoethanol, would first lead to the formation of a thiourea adduct. This intermediate can then undergo intramolecular cyclization. Treatment with a reagent like methyl iodide can activate the sulfur of the thiourea, making it a good leaving group, followed by cyclization upon addition of a base to yield the 1,3-oxazine ring. nih.gov

Table 3: General Synthesis of 1,3-Oxazine Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Promoter | Product Type |

| This compound | Amino alcohol | Thiourea adduct | Methyl Iodide, Base | 1,3-Oxazine derivative |

1,3-Thiazine Derivatives

The synthesis of 1,3-thiazine derivatives from isothiocyanates can be accomplished by reaction with compounds containing both an amino and a thiol group, or through cyclization of intermediates derived from amino alcohols. nih.govnih.govnih.govpharmacophorejournal.com A key method involves the reaction of an isothiocyanate with a 3-aminopropanol derivative to form a β-hydroxy thiourea. nih.gov This intermediate can then be cyclized under acidic conditions, where the hydroxyl group is eliminated as water, leading to the formation of the 1,3-thiazine ring. nih.gov The reactivity of isothiocyanates with thiol groups is generally high, which can also be exploited in the synthesis of sulfur-containing heterocycles. nih.govresearchgate.net

Formation of Fused and Polyheterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of fused and polyheterocyclic compounds. Its ability to react with diverse nucleophiles via addition-cyclization sequences provides a direct route to five- and six-membered heterocyclic rings, which can be part of more complex fused systems. The presence of both a ketone and an isothiocyanate group allows for sequential or one-pot reactions to build rings containing nitrogen and sulfur atoms.

Acyl isothiocyanates are widely employed in the synthesis of biologically significant heterocycles. For instance, reactions with nitrogen nucleophiles like hydrazines can lead to the formation of fused triazole systems. The initial reaction typically involves the nucleophilic attack of the hydrazine on the isothiocyanate carbon, followed by an intramolecular cyclization involving the ketone moiety.

Similarly, α-thiocyanatocarbonyl compounds, which are isomeric to and share reactivity patterns with α-isothiocyanatocarbonyl compounds, are recognized for their utility in preparing polyfunctional and polyheterocyclic structures. This highlights the role of the phenacyl core as a reactive scaffold for building sulfur-containing heterocycles. The reaction of isothiocyanates with active methylene compounds is a known strategy for constructing fused thia-heterocycles. For example, the reaction of aryl isothiocyanates with β-keto esters leads to the formation of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, demonstrating a powerful method for creating fused ring systems.

A representative reaction is the synthesis of 1,2,4-triazoline derivatives from 2-phenylacetylisothiocyanate, a closely related acyl isothiocyanate.

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

|---|---|---|---|---|

| 2-Phenylacetylisothiocyanate | Phenylhydrazine | Acetonitrile | 1,5-Diphenyl-2-(phenylmethyl)-1,2,4-triazoline-3-thione | The reaction involves an initial addition to the isothiocyanate followed by dehydrative cyclization. |

Derivatization Reactions for Functional Group Interconversion

The functional groups of this compound can be chemically modified through various derivatization reactions to introduce new functionalities.

Specific literature on the reduction of this compound is limited; however, the reactivity can be inferred from the general behavior of its constituent functional groups. The molecule possesses two primary reducible sites: the carbonyl group and the isothiocyanate group.

The selective reduction of the ketone is expected to be achievable using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for the reduction of ketones to secondary alcohols and would likely convert this compound to 2-isothiocyanato-1-phenyl-ethanol without affecting the isothiocyanate moiety.

Conversely, more potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. The ketone would be reduced to a hydroxyl group, while the isothiocyanate would be reduced to a secondary amine (methylamine derivative). The use of various reducing agents allows for the potential synthesis of different functionalized products. The complete reduction and hydrolysis of the starting material would yield 2-hydroxy-1-phenylethanone (phenacyl alcohol).

The methylene protons located between the carbonyl and isothiocyanate groups are activated and can potentially be removed by a suitable base, creating a nucleophilic carbanion. This carbanion could, in principle, undergo C-alkylation with alkyl halides. However, this specific transformation for this compound is not extensively documented.

Acylation reactions can occur on derivatives of this compound. For example, after reacting the isothiocyanate moiety with a primary amine to form a thiourea, the nitrogen atoms of the resulting thiourea can be acylated. Similarly, reaction with a hydrazide forms a thiosemicarbazide intermediate, whose hydroxyl group (if present on the hydrazide) could be acylated to produce O-acyl derivatives.

The isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack in many reactions. This reactivity is enhanced by the adjacent electron-withdrawing acyl group.

A fundamental transformation is the reaction with nitrogen nucleophiles such as amines, hydrazines, and hydrazides. These reactions proceed via the addition of the nucleophile to the central carbon of the N=C=S group to form thiourea or thiosemicarbazide adducts. These intermediates are often not isolated but undergo subsequent intramolecular cyclization, typically involving the ketone, to yield a wide array of five- or six-membered heterocycles. For instance, reaction with hydrazides can afford 1,2,4-triazole-3-thiones. The reaction with primary aryl amines can lead to the formation of 2-imino-2,3-dihydrothiazole derivatives.

| Reactant | Nucleophile | Intermediate | Final Product Type |

|---|---|---|---|

| Acyl Isothiocyanate | Amine (R-NH₂) | Thiourea | Thiazoles, Thiadiazoles |

| Acyl Isothiocyanate | Hydrazine (R-NHNH₂) | Thiosemicarbazide | 1,2,4-Triazoles |

Investigations into Reaction Stereochemistry and Regioselectivity

The presence of two distinct electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—raises important questions of regioselectivity. The outcome of a reaction often depends on the nature of the nucleophile and the specific reaction conditions employed.

A hard nucleophile may preferentially attack the hard electrophilic center of the carbonyl carbon, while a soft nucleophile may favor reaction at the soft electrophilic carbon of the isothiocyanate group. For example, many nitrogen-based nucleophiles react preferentially at the isothiocyanate group. The ability to control the regioselectivity is crucial for directing the synthesis towards a desired heterocyclic product.

Furthermore, α-thiocyanato ketones have been used in three-component reactions that proceed stereoselectively to form specific geometric isomers (E-isomers) of certain oxindole (B195798) derivatives, indicating that high levels of stereocontrol are possible in reactions involving the phenacyl core scaffold. While specific stereochemical studies on this compound are not abundant, the principles derived from related systems suggest that the stereochemical outcome of its reactions is a significant area for investigation.

Role As a Synthon in Complex Molecule Synthesis

Building Block for Sulfur-Containing Heterocycles

The inherent reactivity of the isothiocyanate moiety in 2-Isothiocyanato-1-phenylethanone makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic systems. This is prominently demonstrated in the construction of thiazole (B1198619) and thiophene (B33073) rings.

The classical Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, can be adapted using this compound. In this approach, the isothiocyanate reacts with a thioamide in a cyclocondensation reaction. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization involving the enolizable ketone and the nitrogen of the thioamide, which, after dehydration, yields the substituted thiazole ring.

Furthermore, the active methylene (B1212753) group adjacent to the carbonyl function in this compound provides a reactive site for the construction of thiophene derivatives. In reactions with reagents containing an activated methylene group and a source of sulfur, such as in the Gewald thiophene synthesis, this compound can participate in a multicomponent reaction. The reaction typically proceeds through an initial Knoevenagel condensation followed by Michael addition of elemental sulfur and subsequent ring closure to afford highly substituted 2-aminothiophenes.

| Heterocycle | Reactant(s) | Key Reaction Type |

| Thiazoles | Thioamides | Hantzsch Synthesis |

| Thiophenes | Active Methylene Compounds, Sulfur | Gewald Synthesis |

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The electrophilic nature of the isothiocyanate group in this compound also lends itself to the synthesis of a variety of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and triazines.

The synthesis of substituted imidazoles can be achieved through the reaction of this compound with primary amines. The initial step involves the nucleophilic attack of the amine on the isothiocyanate carbon, forming a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, driven by the reaction of the second nitrogen of the thiourea with the carbonyl group, followed by dehydration, leads to the formation of the imidazole (B134444) ring.

For the construction of pyrimidine (B1678525) scaffolds, this compound can be reacted with amidines. The amidine, acting as a binucleophile, attacks both the isothiocyanate carbon and the carbonyl carbon. This [3+3] cyclocondensation reaction, after elimination of a molecule of hydrogen sulfide, results in the formation of the six-membered pyrimidine ring.

The synthesis of triazine derivatives can be accomplished by reacting this compound with hydrazides. The hydrazine (B178648) moiety of the hydrazide adds to the isothiocyanate group, forming a thiosemicarbazide-type intermediate. Subsequent cyclization involving the carbonyl group and the terminal nitrogen of the hydrazide portion, followed by dehydration, yields the triazine core.

| Heterocycle | Reactant(s) | Key Reaction Type |

| Imidazoles | Primary Amines | Cyclocondensation |

| Pyrimidines | Amidines | [3+3] Cyclocondensation |

| Triazines | Hydrazides | Addition-Cyclization |

Versatility in Accessing Biologically Relevant Heterocycles

The utility of this compound extends to the synthesis of a range of heterocyclic systems that are recognized for their prevalence in medicinal chemistry and drug discovery, without delving into their specific biological activities. These include important scaffolds such as thiazolidinones and benzimidazoles.

Thiazolidin-4-ones, a prominent class of five-membered heterocycles, can be synthesized from this compound. The reaction with α-mercaptoacetic acid (thioglycolic acid) provides a direct route to this scaffold. The thiol group of thioglycolic acid adds to the isothiocyanate, and the carboxylic acid group then participates in an intramolecular cyclization with the newly formed C=N bond, leading to the thiazolidinone ring.

The synthesis of benzimidazoles, a fused heterocyclic system, can be achieved by the reaction of this compound with o-phenylenediamine (B120857). One of the amino groups of the diamine attacks the isothiocyanate carbon to form a phenylthiourea (B91264) derivative. Subsequent intramolecular cyclization of the second amino group onto the carbonyl carbon, followed by dehydration, yields the 2-substituted benzimidazole (B57391).

| Heterocycle | Reactant(s) |

| Thiazolidin-4-ones | α-Mercaptoacetic acid |

| Benzimidazoles | o-Phenylenediamine |

The strategic employment of this compound as a synthon provides chemists with a powerful tool for the efficient construction of a wide array of heterocyclic structures. Its ability to participate in various cyclization reactions highlights its importance in the field of synthetic organic chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-isothiocyanato-1-phenylethanone at the atomic level. These calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and its spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com DFT studies on molecules similar to this compound typically involve optimizing the molecular geometry to find the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

The optimized geometry provides a foundation for calculating other electronic properties. For example, the calculated vibrational frequencies from a DFT analysis can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Additionally, the electronic properties derived from DFT, such as the dipole moment and polarizability, offer insights into the molecule's interactions with its environment.

Table 1: Illustrative Calculated Structural Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-C (keto-phenyl) | ~1.49 Å | |

| N=C (isothiocyanate) | ~1.20 Å | |

| C=S (isothiocyanate) | ~1.58 Å | |

| Bond Angle | O=C-C | ~120° |

| C-N=C | ~175° | |

| Dihedral Angle | Phenyl-C=O | Twisted |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations on this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl ring or the sulfur atom of the isothiocyanate group. The LUMO, on the other hand, would be expected to be centered on the electrophilic sites, like the carbonyl carbon and the carbon of the isothiocyanate group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Note: These energy values are hypothetical and serve to illustrate the typical output of FMO analysis. The actual energies would be determined by specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. These studies can identify intermediates and transition states, providing a detailed picture of how reactions occur.

Transition State Analysis

Transition state theory is used to calculate the rate of a chemical reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net For reactions involving this compound, such as its reaction with nucleophiles, computational methods can be used to locate the geometry of the transition state.

Frequency calculations are then performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. researchgate.net This profile, often depicted as a reaction coordinate diagram, shows the energy changes that occur as the reaction progresses.

The activation energy, which is the energy difference between the reactants and the transition state, can be determined from this profile. This value is crucial for predicting the reaction rate. Furthermore, by comparing the energetic profiles of different possible reaction pathways, the most favorable mechanism can be identified.

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table provides an illustrative example of the relative energies that would be calculated for a reaction pathway. The specific values depend on the reaction being studied.

Solvent Effects in silico

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in silico. nih.gov The most common approaches are implicit and explicit solvation models.

In implicit solvation models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For a molecule like this compound, considering solvent effects would be important for accurately modeling its reactivity in solution.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

While specific comprehensive structure-reactivity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from research on analogous isothiocyanates, such as phenethyl isothiocyanate (PEITC). nih.govnih.gov Computational methods are pivotal in elucidating the SAR of isothiocyanates, providing insights into how structural modifications influence their biological activity.

Computational docking is a primary tool used to predict the binding affinity and interaction patterns of ligands with biological targets. nih.gov In the context of this compound, SAR studies would involve creating a virtual library of its derivatives. These derivatives would feature modifications at various positions, such as substitutions on the phenyl ring or alterations to the ethyl chain, to assess their impact on binding to specific protein targets.

For instance, studies on other isothiocyanates like benzyl (B1604629) isothiocyanate and sulforaphane (B1684495) have utilized computational docking to predict their inhibitory potential against cancer-related proteins such as the proteasomal deubiquitinases UCHL5 and USP14. nih.gov These studies suggest that the electrophilic isothiocyanate group can interact with key catalytic residues in the active sites of these enzymes. nih.gov A similar approach for this compound would likely reveal crucial interactions between its isothiocyanate moiety and the target protein.

The data generated from such computational SAR studies can be tabulated to compare the predicted binding affinities and key interactions of different derivatives. This allows for the rational design of more potent and selective compounds.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | This compound | -7.5 | Cys, His, Asp |

| Derivative A | 4-methoxy substitution on phenyl ring | -8.2 | Cys, His, Asp, Met |

| Derivative B | 4-nitro substitution on phenyl ring | -6.8 | Cys, His |

| Derivative C | Methyl substitution on ethyl chain | -7.1 | Cys, Asp |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational SAR studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.comnd.edu For this compound, MD simulations can provide a detailed understanding of its conformational landscape, which is crucial for its interaction with biological targets.

An MD simulation of this compound would typically be performed in a simulated physiological environment, such as a water box with appropriate ion concentrations, to mimic cellular conditions. mdpi.comnih.gov The simulation tracks the movements of each atom in the molecule over a set period, revealing the accessible conformations and the transitions between them. mdpi.com

Key insights from MD simulations would include:

Conformational Flexibility: Identifying the most stable and populated conformations of the molecule. This involves analyzing the rotational freedom around the single bonds in the ethyl-isothiocyanate chain and the orientation of the phenyl ring.

Solvent Effects: Understanding how the surrounding solvent influences the conformational preferences of the molecule. nd.edu

Intramolecular Interactions: Detecting any non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations.

The results of an MD simulation can be analyzed to generate data on various structural parameters, such as the radius of gyration, root-mean-square deviation (RMSD) from a starting structure, and the distribution of dihedral angles. mdpi.com This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor.

Table 2: Summary of Conformational States of this compound from a Hypothetical Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (Cα-Cβ-N-C) | Population (%) | Key Features |

| State 1 (Extended) | ~180° | 65 | The isothiocyanate group is extended away from the phenyl ring. |

| State 2 (Gauche) | ~60° | 25 | The isothiocyanate group is oriented closer to the phenyl ring. |

| State 3 (Folded) | ~0° | 10 | The molecule adopts a more compact, folded conformation. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular dynamics simulations for conformational analysis.

By combining the insights from SAR studies and MD simulations, a comprehensive picture of the structure-function relationship of this compound can be developed, guiding future research and drug discovery efforts.

Advanced Analytical Methodologies in Research on 2 Isothiocyanato 1 Phenylethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Isothiocyanato-1-phenylethanone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. researchgate.net

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number of different types of protons, their neighboring environments, and their relative abundance. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the ethanone (B97240) backbone.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Key signals would correspond to the carbonyl carbon, the isothiocyanate carbon, the carbons of the phenyl ring, and the aliphatic carbon of the ethanone chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.9-8.1 | Multiplet | Aromatic protons (ortho to C=O) |

| ¹H | ~7.4-7.7 | Multiplet | Aromatic protons (meta and para to C=O) |

| ¹H | ~4.5 | Singlet | CH₂ |

| ¹³C | ~195 | Singlet | C=O (Ketone) |

| ¹³C | ~135-140 | Singlet | N=C=S (Isothiocyanate) |

| ¹³C | ~128-134 | Multiplet | Aromatic carbons |

| ¹³C | ~50 | Singlet | CH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of specific frequencies of infrared radiation corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak is expected in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. rsc.org Another prominent absorption is the carbonyl (C=O) stretch of the ketone, which typically appears as a strong band around 1685 cm⁻¹. Additionally, the spectrum will show absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Isothiocyanate (-N=C=S) | 2000-2200 | Strong, Broad |

| Ketone (C=O) | ~1685 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isothiocyanate group, the carbonyl group, or cleavage of the bond between the carbonyl group and the methylene (B1212753) bridge, leading to characteristic fragment ions.

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Chromatographic Separation and Analysis Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobicity of the compound. Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC can be used to determine the purity of a sample by quantifying the area of the peak corresponding to this compound relative to any impurity peaks.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable and widely used analytical technique in research involving this compound. Its simplicity, speed, and low cost make it an ideal method for the rapid qualitative assessment of sample purity, monitoring the progress of chemical reactions, and identifying the compound in complex mixtures. The principle of TLC relies on the differential distribution of the analyte between a planar stationary phase and a liquid mobile phase that moves across it.

In the context of this compound, TLC is particularly useful for tracking its synthesis from precursor molecules. Researchers can spot the reaction mixture on a TLC plate at various time intervals to observe the consumption of starting materials and the formation of the desired isothiocyanate product.

The stationary phase of choice for the analysis of moderately polar compounds such as this compound is typically silica (B1680970) gel 60 F254 . gre.ac.uk The "F254" designation signifies the incorporation of a fluorescent indicator that allows for the visualization of compounds that absorb ultraviolet (UV) light at a wavelength of 254 nm. gre.ac.uk The polar silanol (B1196071) groups on the surface of the silica gel interact with polar functional groups of the analyte, influencing its migration rate.

The selection of an appropriate mobile phase, or eluent, is crucial for achieving effective separation. For aromatic isothiocyanates, a mixture of a non-polar solvent and a moderately polar solvent is generally effective. A common mobile phase system for compounds of similar polarity is a mixture of toluene and ethyl acetate (B1210297) . cabidigitallibrary.org The ratio of these solvents is carefully adjusted to obtain a retention factor (Rƒ) value that allows for clear separation from impurities, typically in the range of 0.3 to 0.7.

Visualization of this compound on a developed TLC plate is readily accomplished due to its chemical structure. The presence of the aromatic ring and the carbonyl group makes the compound UV-active, appearing as a dark spot against the green fluorescent background of the F254 plate when illuminated with a UV lamp at 254 nm . gre.ac.uk For enhanced sensitivity or in cases where UV visualization is not sufficient, specific chemical staining reagents can be used. A common method for the detection of isothiocyanates involves their conversion to thiourea (B124793) derivatives by exposing the TLC plate to ammonia (B1221849) vapor, followed by staining with Grote's reagent , which typically produces a distinctively colored spot. researchgate.net

The retention factor (Rƒ) is a quantitative measure in TLC, calculated as the ratio of the distance traveled by the analyte spot to the distance traveled by the solvent front from the origin. While specific, experimentally determined Rƒ values for this compound are not extensively reported in the literature, it is possible to estimate a probable range based on its structure. In a toluene-ethyl acetate solvent system, an Rƒ value in the mid-range would be anticipated.

The table below summarizes the typical parameters employed in the TLC analysis of this compound, based on established methodologies for analogous compounds.

TLC Parameters for this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Stationary Phase | The solid adsorbent material coated on the TLC plate. | Silica gel 60 F254 gre.ac.uk |

| Mobile Phase (Eluent) | The solvent system that ascends the stationary phase. | Toluene:Ethyl Acetate (e.g., 8:2 v/v) cabidigitallibrary.org |

| Development Chamber | The enclosed container where the chromatography takes place. | A chamber saturated with the vapor of the mobile phase. |

| Sample Application | The method used to apply the sample to the TLC plate. | Spotting with a fine capillary tube. |

| Development Mode | The direction of mobile phase flow. | Ascending development. |

| Visualization Technique | The method used to detect the separated compound spots. | 1. UV light at 254 nm. gre.ac.uk2. Grote's reagent (following derivatization with ammonia). researchgate.net |

| Retention Factor (Rƒ) | A ratio representing the compound's migration. | Estimated to be within the 0.4 - 0.6 range* |

*This is an estimated value and is subject to experimental confirmation.

Q & A

Q. What are the recommended synthetic routes for 2-Isothiocyanato-1-phenylethanone, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiocyanate group introduction to a phenylethanone backbone. For example:

- Step 1 : Start with 2-chloro-1-phenylethanone (analogous to methods in ), reacting with thiocyanate salts (e.g., KSCN) under controlled conditions (e.g., acetone reflux).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC or GC-MS.

- Characterization : Validate via H/C NMR (peak assignments for isothiocyanate: ~δ 130–140 ppm for C=S in C NMR) and FT-IR (N=C=S stretching at ~2050–2150 cm) .

Q. How can spectroscopic techniques resolve the structural features of this compound?

Methodological Answer:

- FT-IR : Identify the isothiocyanate group via N=C=S stretching (~2050–2150 cm) .

- NMR : H NMR shows aromatic protons (δ 7.3–7.8 ppm) and methylene protons adjacent to the ketone (δ 4.5–5.0 ppm). C NMR confirms the thiocyanate carbon (δ ~130–140 ppm).

- X-ray Crystallography : Use SHELX or WinGX for crystal structure determination. Hydrogen bonding patterns (e.g., C=S···H interactions) can be analyzed via graph-set notation .

Q. What computational tools predict the electronic properties of this compound?

Methodological Answer: Density-functional theory (DFT) using software like Gaussian or ORCA can model:

- Electron density distribution : Assess charge localization on the isothiocyanate group using methods like Colle-Salvetti correlation-energy formulas .

- Reactivity indices : Calculate Fukui indices to predict nucleophilic/electrophilic sites.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate solvatochromic behavior.

Advanced Research Questions

Q. How does the isothiocyanate group influence photochemical behavior or tautomerism in this compound?

Methodological Answer:

- ESIPT Studies : Investigate excited-state intramolecular proton transfer (ESIPT) using UV-vis and fluorescence spectroscopy. Compare with analogs like 2-(imidazolyloxy)-phenylethanone, where photoinduced keto-enol tautomerism was observed .

- Theoretical Modeling : Optimize ground- and excited-state geometries (TD-DFT) to identify tautomeric stability. Calculate Gibbs free energy differences between tautomers.

Q. How can contradictory spectral data during characterization be systematically addressed?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data. For example, if NMR suggests impurity, use HPLC-MS to detect byproducts.

- Crystallographic Refinement : Resolve ambiguities (e.g., disorder in crystal structures) using SHELXL or OLEX2 .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational mobility affecting spectral resolution.

Q. What mechanistic insights explain the biological activity of this compound?

Methodological Answer:

- Antifungal Assays : Follow protocols similar to those for 2-bromo-2-chloro-phenylethanone derivatives . Test MIC/MFC against Candida spp. using CLSI M27-A3 guidelines.

- Mode of Action : Probe thioredoxin inhibition or thiol-reactive mechanisms via enzymatic assays (e.g., DTNB for free thiol quantification).

- Toxicity Screening : Use Galleria mellonella models for in vivo safety profiling .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.